molecular formula C13H18ClNO B1675045 Lometraline CAS No. 39951-65-0

Lometraline

Cat. No.: B1675045
CAS No.: 39951-65-0
M. Wt: 239.74 g/mol
InChI Key: MTWNWMGGMZUIMZ-UHFFFAOYSA-N
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Description

Lometraline: (INN; developmental code name CP-14,368) is a derivative of aminotetralin. Initially patented by Pfizer as an antipsychotic, tranquilizer, and antiparkinsonian agent, it later garnered interest as a potential antidepressant and anxiolytic. clinical studies revealed no psychoactivity at the doses used, leading to further investigation suspension .

Preparation Methods

The synthetic routes for lometraline are not extensively documented. industrial production methods likely involve chemical synthesis, although specific details remain scarce.

Chemical Reactions Analysis

Lometraline may undergo various reactions, including oxidation, reduction, and substitution. Unfortunately, precise reagents and conditions are not widely available. Major products resulting from these reactions are also poorly documented.

Scientific Research Applications

    Chemistry: Its unique structure could inspire novel drug design.

    Biology: Lometraline’s interactions with neurotransmitter systems may offer insights into neural function.

    Medicine: Although not widely used clinically, it remains relevant for historical context.

    Industry: Its structural modifications led to the discovery of sertraline, a popular antidepressant.

Mechanism of Action

The exact mechanism by which lometraline exerts its effects remains elusive. it likely involves interactions with neurotransmitter reuptake systems, similar to other related compounds.

Comparison with Similar Compounds

Lometraline’s uniqueness lies in its structural modifications It paved the way for the discovery of tametraline (a dopamine and norepinephrine reuptake inhibitor) and subsequently sertraline (a widely used selective serotonin reuptake inhibitor)

Properties

CAS No.

39951-65-0

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C13H18ClNO/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11/h7-8,11H,4-6H2,1-3H3

InChI Key

MTWNWMGGMZUIMZ-UHFFFAOYSA-N

SMILES

CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC

Canonical SMILES

CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

34552-78-8 (hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CP 14.368
CP 14368
lometraline
lometraline hydrochloride
lometraline hydrochloride, (+-)-isomer
lometraline hydrochloride, (R)-isomer
lometraline hydrochloride, (S)-isomer
lometraline, (+-)-isomer
lometraline, (R)-isomer
lometraline, (S)-isomer
N,N-dimethyl-5-methoxy-8-chloro-1,2,3,4-tetrahydro-1-naphthylamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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